2-(2,5-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
2-(2,5-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde (hereafter referred to as 2,5-DMP-7-MIPC) is an organic compound that has been studied in various scientific fields. It is a small molecule that has been used in various synthetic reactions and as a substrate for various enzymes. It has also been studied for its potential therapeutic applications.
Scientific Research Applications
-
Scientific Field: Medicinal Chemistry
- Pyridine derivatives, including imidazo[1,2-a]pyridine, have significant clinical diversity . They are used as scaffolds in medicinal chemistry research and have been incorporated in a diverse range of drug candidates approved by the FDA .
- The nitrogen-bearing heterocycle pyridine and its analogous forms are precious sources of clinically useful agents . They have attracted increasing attention due to their ease of parallelization and testing potential .
-
Scientific Field: Pharmacology
- Pyridine-based molecules have been used in drug crafting, leading to the emergence of several potent and eligible candidates against a range of diversified diseases .
- For example, 2-imino-5-hydroxymethyl-8-methyl-2 H-pyrano[2,3-c] pyridine-3-(N-aryl) carboxamides exhibited potency and selectivity toward fungal and bacterial straining .
-
Scientific Field: Organic Chemistry
- 1H-Indole-3-carbaldehyde and its derivatives, which are structurally similar to your compound, are essential and efficient chemical precursors for generating biologically active structures .
- These compounds have been used in sustainable multicomponent reactions, which are high-yielding, operationally friendly, time- and cost-effective .
-
Scientific Field: Catalysis
-
Scientific Field: Biochemistry
-
Scientific Field: Synthetic Chemistry
- Pyridine derivatives have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- For example, lithium triisopropylboronates, which are more resistant to protodeboronation than regular boronic acids, have been used for Suzuki–Miyaura coupling .
-
Scientific Field: Enzymatic Reactions
-
Scientific Field: Catalysis
- Ivachtchenko et al. synthesized 2-imino-5-hydroxymethyl-8-methyl-2 H-pyrano[2,3-c] pyridine-3-(N-aryl) carboxamides that exhibited potency and selectivity (12.5–25 lg mL −1) toward fungal and bacterial straining and was also highly active in comparison with marketed drugs .
properties
IUPAC Name |
2-(2,5-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-4-5-13(3)14(8-11)17-15(10-20)19-7-6-12(2)9-16(19)18-17/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBFQQCDLLVODH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(N3C=CC(=CC3=N2)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.